(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS number 1795358-16-5, belongs to a class of heterocyclic compounds that exhibit a range of biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O3S, with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C17H18N4O3S |
Molecular Weight | 358.4 g/mol |
CAS Number | 1795358-16-5 |
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of this structure can inhibit various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells. For instance, one study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 10 to 100 µM against these cell lines .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have shown inhibitory effects on enzymes such as histone deacetylases (HDAC), which play a critical role in cancer cell proliferation and survival .
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its antibacterial activity by disrupting bacterial cell membranes .
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel derivatives of oxadiazoles found that modifications to the thiophene and isoxazole components significantly influenced the biological activity. The synthesized compounds were tested for their ability to inhibit bacterial growth, showing promising results against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Study 2: Cytotoxicity Testing
Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds related to This compound exhibited selective cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-4-11(16-20-8)14(19)18-5-10(6-18)13-15-12(17-21-13)9-2-3-22-7-9/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJBGNMNZBQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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